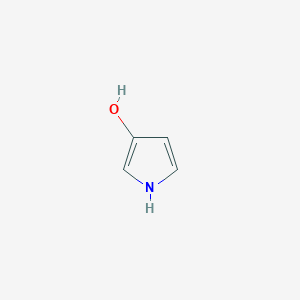

1H-Pyrrol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrrol-3-ol is a useful research compound. Its molecular formula is C4H5NO and its molecular weight is 83.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Heterocyclic Compounds

1H-Pyrrol-3-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactivity is attributed to the presence of both a hydroxyl group and a nitrogen atom in the pyrrole ring, which allows for various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions can yield ketones, aldehydes, halogenated derivatives, and other functionalized pyrrole derivatives.

2. Green Chemistry

Recent studies have highlighted environmentally friendly synthetic methodologies for producing this compound derivatives. For instance, solvent-free three-component synthesis methods have shown high yields while minimizing environmental impact . This aligns with the broader goals of green chemistry, emphasizing efficiency and sustainability in chemical processes.

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Case studies demonstrate its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A study involving 3-aroyl-1-arylpyrrole derivatives showed that specific modifications to the pyrrole structure could enhance their inhibitory effects on tubulin polymerization, a critical process in cancer cell proliferation . The structure–activity relationship (SAR) studies revealed that certain derivatives possess potent anticancer properties with IC50 values comparable to established chemotherapeutics .

Medical Applications

1. Therapeutic Agents

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets suggests possible applications in drug development for conditions such as cancer and infectious diseases .

2. Drug Design

The compound's unique structural features make it an attractive candidate for computer-aided drug design (CADD). Studies have demonstrated that modifying the pyrrole ring can lead to enhanced biological activity and selectivity towards specific targets, paving the way for novel therapeutic agents .

Industrial Applications

1. Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized in synthesizing various drugs due to its versatile reactivity and ability to form complex structures. Its role as an intermediate in drug synthesis highlights its significance in pharmaceutical chemistry.

2. Agrochemicals

The compound's biological activity extends to agrochemicals, where it may serve as a precursor for developing pesticides or herbicides with enhanced efficacy against pests and diseases affecting crops.

Data Table: Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Building block for complex heterocycles; green synthesis methodologies available. |

| Biological Activity | Exhibits antimicrobial properties; potential anticancer agent with effective derivatives identified. |

| Medical Use | Investigated as a therapeutic agent; promising results in drug design applications. |

| Industrial Use | Used in pharmaceutical production; potential applications in agrochemicals. |

Case Studies

Case Study 1: Antimicrobial Resistance

A study conducted at Al-Quds University examined the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated significant inhibition of growth, suggesting its potential as a new treatment option for resistant infections.

Case Study 2: Anticancer Properties

Research published in Medicinal Chemistry Letters focused on the synthesis of ARAP derivatives based on this compound. The study found that certain derivatives effectively inhibited cancer cell growth by disrupting tubulin polymerization, highlighting their potential as novel anticancer agents .

Análisis De Reacciones Químicas

Tandem Reactions

A silver triflate-catalyzed tandem reaction involving 1-(2-alkynylphenyl)-2-enone, 2-isocyanoacetate, and water generates 3-(1H-pyrrol-3-yl)-1H-inden-1-ones. This process forms four bonds in a single step, highlighting its efficiency in constructing complex heterocyclic frameworks .

Cyclization via Base-Mediated Processes

Pyrrole derivatives can undergo cyclization under basic conditions to yield 1H-pyrrol-3-ol. For example, α,β-unsaturated ketones derived from reactions with dimethylformamide dimethyl acetal (DMFDMA) or triethyl orthoformate cyclize under reflux with triethylamine, leading to products like 1-(4-(3-hydroxy-1H-pyrrol-1-yl)phenyl)-1H-pyrrol-3-ol (6a) .

Alkylation Regioselectivity

Alkylation of 1H-pyrrol-3(2H)-ones under basic conditions yields mixtures of O-alkylated, C-alkylated, and C,C-dialkylated products. Regioselectivity depends on solvent polarity and alkylating agents:

-

Soft alkylating agents (e.g., iodomethane) and low-polarity solvents (e.g., THF) favor C-alkylation .

-

Hard alkylating agents (e.g., methyl toluenesulphonate) and dipolar aprotic solvents (e.g., dimethylimidazolidinone) favor O-alkylation .

DFT-B3LYP Calculations

Density functional theory (DFT-B3LYP) studies reveal:

-

Tautomeric Equilibrium : 3H-pyrrol-3-one intermediates tautomerize to this compound under reaction conditions .

-

Thermodynamic Stability : Calculated ΔG° values for tautomerization range from −2.36 to −13.50 kcal/mol, indicating exothermic transitions .

-

HOMO-LUMO Gaps : Substituents like ester groups influence electronic stability, affecting reactivity .

Condensation and Cyclization

This compound derivatives react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) via condensation and cyclization. For example, malononitrile reacts to form 5-acetyl-2-amino-4-aryl-1H-pyrrole-3-carbonitriles .

Alkylation Products

Alkylation of pyrrolones yields 3-alkoxypyrroles (e.g., 1-tert-butyl-3-methoxy-2-phenylpyrrole), with regioselectivity controlled by reagent choice .

Tautomerization

The equilibrium between 3H-pyrrol-3-one and this compound is critical in reaction pathways, as aromatization drives the formation of stable pyrrole rings .

Table 2: Thermodynamic Data for Tautomerization

| Compound | ΔG° (kcal/mol) | Reference |

|---|---|---|

| 5a→1a | −2.53 | |

| 5b→1b | −13.50 | |

| 5c→1c | −2.36 |

Structural and Spectral Characteristics

Propiedades

Número CAS |

29212-57-5 |

|---|---|

Fórmula molecular |

C4H5NO |

Peso molecular |

83.09 g/mol |

Nombre IUPAC |

1H-pyrrol-3-ol |

InChI |

InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-3,5-6H |

Clave InChI |

ZPOROQKDAPEMOL-UHFFFAOYSA-N |

SMILES |

C1=CNC=C1O |

SMILES canónico |

C1=CNC=C1O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.